molecular formula C13H13BrN2 B13339457 3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B13339457
M. Wt: 277.16 g/mol
InChI Key: CVJFDQMHSPQNAB-UHFFFAOYSA-N
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Description

3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and a tolyl group in its structure adds to its chemical reactivity and potential for functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1-(m-tolyl)-1H-pyrrole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehydrogenated products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized pyrazoles .

Scientific Research Applications

3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(m-tolyl)-1H-pyrrole
  • 2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
  • 3-Bromo-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Uniqueness

3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to the presence of both a bromine atom and a tolyl group, which confer distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse applications .

Properties

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

3-bromo-2-(3-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C13H13BrN2/c1-9-4-2-5-10(8-9)13-12(14)11-6-3-7-16(11)15-13/h2,4-5,8H,3,6-7H2,1H3

InChI Key

CVJFDQMHSPQNAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3CCCC3=C2Br

Origin of Product

United States

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